1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one
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Overview
Description
1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one is an organic compound with the molecular formula C12H16N2O3S It is a derivative of piperazine, a heterocyclic amine, and features a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one typically involves the reaction of piperazine with a sulfonyl chloride derivative in the presence of a base. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the sulfonyl chloride, forming the sulfonamide linkage. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonyl group to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetonitrile; temperatures ranging from room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran; typically carried out at low temperatures.
Substitution: Various nucleophiles (e.g., amines, alcohols); solvents like dichloromethane or ethanol; often requires a catalyst or base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Derivatives with different functional groups replacing the sulfonyl group.
Scientific Research Applications
1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The piperazine moiety can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: A simpler derivative of piperazine without the sulfonyl group.
N-Phenylpiperazine: Similar to 1-phenylpiperazine but with the nitrogen atom directly attached to the phenyl ring.
Piperazine derivatives: Various compounds with different substituents on the piperazine ring, such as trimetazidine, ranolazine, and aripiprazole.
Uniqueness
1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one is unique due to the presence of both the piperazine and sulfonyl groups, which confer distinct chemical and biological properties. The sulfonyl group enhances the compound’s reactivity and potential for forming strong interactions with biological targets, while the piperazine moiety provides structural flexibility and binding affinity .
Properties
Molecular Formula |
C12H16N2O3S |
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Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-(3-piperazin-1-ylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C12H16N2O3S/c1-10(15)11-3-2-4-12(9-11)18(16,17)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3 |
InChI Key |
BRRIFSMHGWVMCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCNCC2 |
Origin of Product |
United States |
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